molecular formula C9H16N4O B11739011 4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B11739011
M. Wt: 196.25 g/mol
InChI Key: QNVNYODNIJXPHA-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazolecarboxamide. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is particularly significant as an intermediate in the synthesis of various pharmaceuticals, including sildenafil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts, photoredox reactions, and multicomponent processes has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The amino and carboxamide groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of sildenafil highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

4-amino-2-ethyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C9H16N4O/c1-3-5-11-9(14)8-7(10)6-12-13(8)4-2/h6H,3-5,10H2,1-2H3,(H,11,14)

InChI Key

QNVNYODNIJXPHA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1CC)N

Origin of Product

United States

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